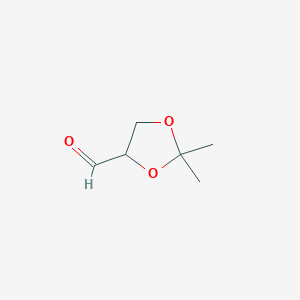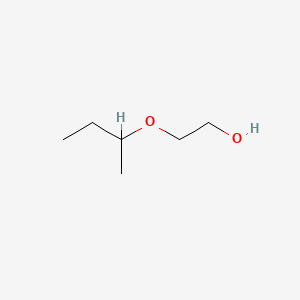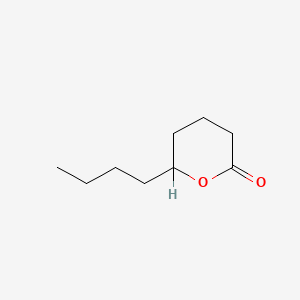
δ-Nonalactone
Vue d'ensemble
Description
Delta-Nonalactone, also known as 2H-Pyran-2-one, 6-butyltetrahydro-, is a lactone compound with the molecular formula C₉H₁₆O₂. It is a cyclic ester commonly found in various natural products, including fruits and dairy products. Delta-Nonalactone is known for its pleasant coconut-like aroma and is widely used in the flavor and fragrance industry .
Applications De Recherche Scientifique
Delta-Nonalactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a flavoring agent in food chemistry.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial properties.
Mécanisme D'action
Target of Action
Delta-Nonalactone, a type of lactone, primarily targets the sensory ion channels TRPV1 and TRPA1 . These channels play a crucial role in detecting and regulating body temperature and are also involved in the sensation of pungency from certain foods .
Mode of Action
Delta-Nonalactone interacts with its targets, the TRPV1 and TRPA1 channels, by activating them . This activation can modulate the sensation of pungency in foods. Interestingly, the interaction of Delta-Nonalactone with these channels is concentration-dependent, acting as an agonist or antagonist of TRPV1 depending on its concentration .
Biochemical Pathways
The biochemical pathways affected by Delta-Nonalactone involve the lipid metabolism . Lactones like Delta-Nonalactone are derived from this metabolism and can influence the aroma and flavor of food products . The activation of TRPV1 and TRPA1 channels by Delta-Nonalactone can modulate these sensory perceptions .
Pharmacokinetics
Given its lipophilic nature and small molecular weight (1562221 g/mol) , it can be inferred that Delta-Nonalactone may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Delta-Nonalactone’s action primarily involve sensory modulation. By activating the TRPV1 and TRPA1 channels, Delta-Nonalactone can influence the sensation of pungency in foods . This can enhance the overall sensory experience of consuming certain foods.
Action Environment
The action, efficacy, and stability of Delta-Nonalactone can be influenced by various environmental factors. For instance, its presence in foods can modulate the sensory experience of pungency . Additionally, the concentration of Delta-Nonalactone can influence its mode of action, acting as either an agonist or antagonist of TRPV1
Analyse Biochimique
Biochemical Properties
Delta-Nonalactone plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It is involved in the microbial biotransformation of hydroxy fatty acids, which are precursors for lactone formation . Enzymes such as lipases and esterases are known to catalyze the formation of delta-Nonalactone from these precursors. Additionally, delta-Nonalactone interacts with various proteins and enzymes involved in metabolic pathways, influencing the production of other volatile organic compounds.
Metabolic Pathways
Delta-Nonalactone is involved in several metabolic pathways, including those related to the biosynthesis of volatile organic compounds. It interacts with enzymes such as lipases and esterases, which catalyze the formation of delta-Nonalactone from hydroxy fatty acids . These interactions can influence metabolic flux and the levels of metabolites, affecting the overall metabolic profile of cells and tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delta-Nonalactone can be synthesized through several methods. One common approach involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out in the presence of a radical initiator such as di-tert-butyl peroxide and a catalyst like zinc bromide. The reaction mixture is heated under reflux, and a Dean-Stark trap is used to remove the methanol generated during the process .
Industrial Production Methods: In industrial settings, delta-Nonalactone is often produced through the cyclization of 3-alkenoic acids using sulfuric acid as a catalyst. This method is efficient and yields high-purity delta-Nonalactone suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Delta-Nonalactone undergoes various chemical reactions, including:
Oxidation: Delta-Nonalactone can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of delta-Nonalactone can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones and esters.
Comparaison Avec Des Composés Similaires
Gamma-Nonalactone: Similar in structure but differs in the position of the lactone ring.
Delta-Decalactone: Has a longer carbon chain and a different aroma profile.
Delta-Dodecalactone: Known for its peach-like aroma and used in different flavor applications.
Uniqueness: Delta-Nonalactone is unique due to its specific coconut-like aroma and its ability to act on sensory ion channels, making it valuable in both the flavor and fragrance industries as well as in scientific research for pest control applications .
Propriétés
IUPAC Name |
6-butyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBWNLUQYZAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863149 | |
| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a coconut-like odour | |
| Record name | Hydroxynonanoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Hydroxynonanoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.994-0.999 | |
| Record name | Hydroxynonanoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3301-94-8 | |
| Record name | δ-Nonalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Nonalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-butyltetrahydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-NONALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMB99B4WCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Butyltetrahydro-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes delta-Nonalactone significant in the flavor profile of alcoholic beverages like whiskey?
A: Delta-Nonalactone is a potent aroma compound identified in American Bourbon whiskey []. Its presence contributes significantly to the overall sensory experience of the beverage. In a study using Aroma Extract Dilution Analysis (AEDA), delta-Nonalactone exhibited a high flavor dilution (FD) factor of 2048, indicating its strong odor potency []. This means it can be perceived even at very low concentrations. While (E)-beta-damascenone had the highest FD factor (4096), delta-Nonalactone, along with other compounds like (3S,4S)-cis-whiskylactone and gamma-decalactone, contribute to the complex vanilla-like, fruity, and smoky notes characteristic of this type of whiskey [].
Q2: Beyond whiskey, are there other food and beverage products where delta-Nonalactone plays a crucial role in flavor?
A: Yes, delta-Nonalactone is known to be a significant flavor component in various food products. Research has identified it as one of the characteristic flavor compounds present in both regular yogurt and purple sweet potato yogurt []. The study highlighted its role alongside other compounds like acetic acid, acetaldehyde, and diacetyl in shaping the overall flavor profile of these yogurts [].
Q3: The research mentions that 13 aroma compounds, including delta-Nonalactone, were newly identified in the whiskey. What does this signify in terms of food science research?
A: The identification of these previously unreported aroma compounds, including delta-Nonalactone, in American Bourbon whiskey represents a significant advancement in understanding the complex flavor profile of this beverage []. This discovery paves the way for further research into the role of these compounds in contributing to the unique sensory characteristics of whiskey and potentially other related products. This kind of research is essential for developing techniques to control and enhance flavor profiles in food and beverage production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


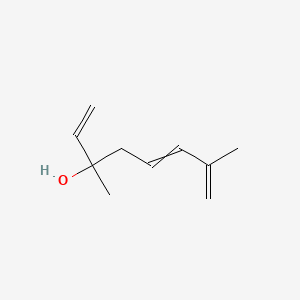
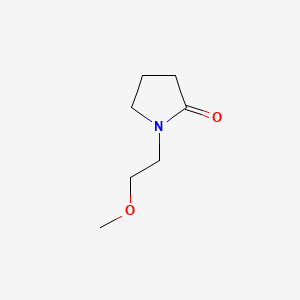
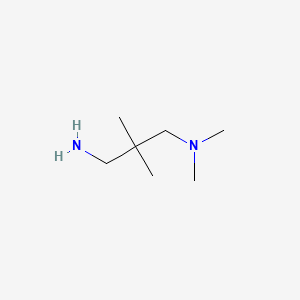
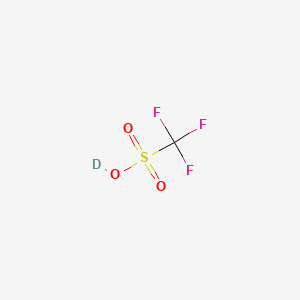
![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)


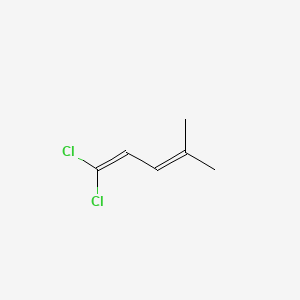
![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

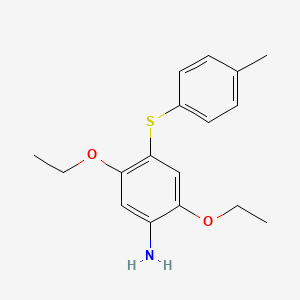
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
